
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone is a complex organic compound that features both pyrazine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone typically involves the condensation of pyrazine-2-carbaldehyde with pyrimidine-4-carboxylic acid hydrazide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amines, nitriles, and substituted pyrazine and pyrimidine compounds.
Aplicaciones Científicas De Investigación
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone: shares similarities with other oxime-containing compounds and heterocyclic molecules such as pyrazine and pyrimidine derivatives.
Uniqueness
- The unique combination of pyrazine and pyrimidine rings in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H7N5O2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyrimidin-4-ylethanone |
InChI |
InChI=1S/C10H7N5O2/c16-10(7-1-2-12-6-14-7)9(15-17)8-5-11-3-4-13-8/h1-6,17H/b15-9+ |
Clave InChI |
CRYAGBIRDCHNJR-OQLLNIDSSA-N |
SMILES isomérico |
C1=CN=CN=C1C(=O)/C(=N/O)/C2=NC=CN=C2 |
SMILES canónico |
C1=CN=CN=C1C(=O)C(=NO)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


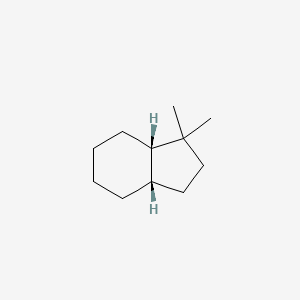
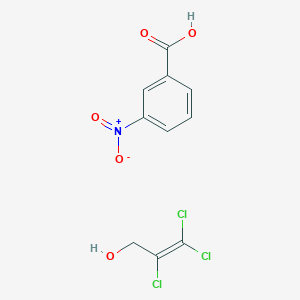
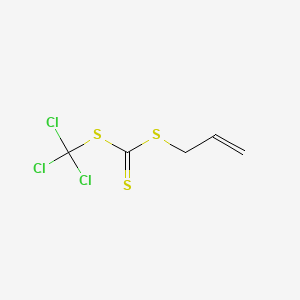
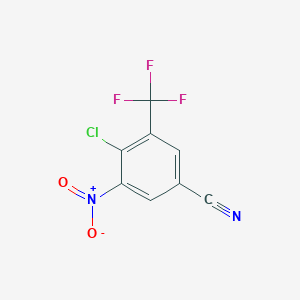

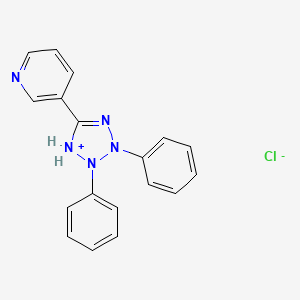
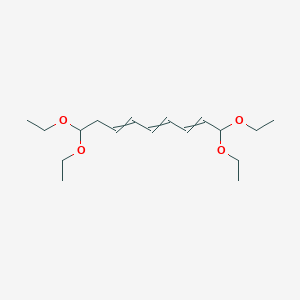
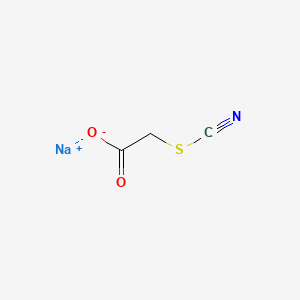

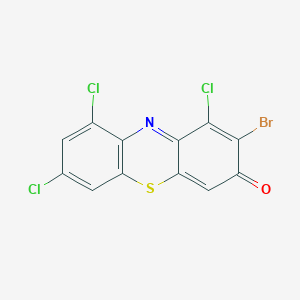
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)


![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)
